molecular formula C13H17N7O2S3 B3004684 N-methyl-2-((5-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1323551-05-8

N-methyl-2-((5-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B3004684
CAS No.: 1323551-05-8
M. Wt: 399.51
InChI Key: KJCCCDTWGMWDFC-UHFFFAOYSA-N
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Description

N-methyl-2-((5-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a piperazine moiety via a thioacetamide bridge. The 1,3,4-thiadiazole ring is substituted with a sulfur atom and a piperazine group functionalized by a 4-methyl-1,2,3-thiadiazole-5-carbonyl unit.

The compound’s design leverages the electron-deficient nature of thiadiazole rings, which enhance binding to biological targets, while the piperazine moiety improves solubility and pharmacokinetic properties. The presence of a thioether linkage may further modulate membrane permeability and metabolic stability .

Properties

IUPAC Name

N-methyl-2-[[5-[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7O2S3/c1-8-10(25-18-15-8)11(22)19-3-5-20(6-4-19)12-16-17-13(24-12)23-7-9(21)14-2/h3-7H2,1-2H3,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCCCDTWGMWDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-((5-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action based on recent research findings.

Chemical Structure

The compound features a piperazine ring substituted with a thiadiazole moiety and an acetamide group, which are known to enhance biological activity. The incorporation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl group is significant for its pharmacological effects.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For instance:

CompoundMIC (µg/mL)Reference
12g25–50
9f62.5–100
21c4–8

These findings indicate that derivatives with similar structures exhibit promising activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves the inhibition of key enzymes involved in bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of the compound has also been explored. Research indicates that derivatives of thiadiazole exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
4eMCF-78.35
4iHepG28.81
3BGC-823Similar to 5-FU (IC50 = 7.56)

The mechanisms of action include induction of apoptosis and cell cycle arrest at specific phases, which are critical for preventing cancer cell proliferation.

Case Studies

Study on Antitubercular Activity :
Dhumal et al. (2016) synthesized a series of compounds containing the thiadiazole scaffold and evaluated their activity against Mycobacterium bovis BCG. The most active compounds showed strong inhibition in both active and dormant states of the bacteria, indicating their potential for treating tuberculosis effectively .

Anticancer Mechanism Investigation :
A study by Desai et al. (2018) focused on the mechanism by which thiadiazole derivatives induce apoptosis in cancer cells. The research demonstrated that these compounds increased the Bax/Bcl-2 ratio and activated caspase pathways, leading to programmed cell death in MCF-7 and HepG2 cells .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperazine moiety linked to a thiadiazole ring system, which is known for its diverse pharmacological activities. The synthesis of such compounds typically involves multi-step reactions that may include the formation of the thiadiazole ring followed by functionalization with piperazine derivatives.

Recent studies have demonstrated methods for synthesizing similar thiadiazole derivatives, showcasing their utility in drug development. For instance, 4-methyl-1,2,3-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties .

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Compounds similar to N-methyl-2-((5-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide have shown significant activity against a range of Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of 4-methyl-1,2,3-thiadiazole exhibited minimum inhibitory concentrations (MICs) as low as 1.95–15.62 µg/mL against various bacterial strains .

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has also been highlighted in research. Compounds derived from similar structures were tested using the carrageenan-induced paw edema model in mice, demonstrating significant anti-inflammatory effects . The structure-activity relationship suggests that modifications on the thiadiazole ring can enhance these properties.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of thiadiazoles have revealed promising results. For example, certain analogues demonstrated protective effects against oxidative stress in neuronal cells . This suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of new thiadiazole derivatives, researchers synthesized multiple compounds and assessed their antimicrobial activity against various pathogens. The results indicated that specific structural modifications significantly enhanced antibacterial activity. The study concluded that such compounds could serve as lead candidates for developing new antibiotics .

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory capabilities of thiadiazole-based compounds. Researchers synthesized several derivatives and tested them in vivo for their efficacy in reducing inflammation. The findings showed that specific substitutions on the thiadiazole ring improved anti-inflammatory responses in animal models .

Comparison with Similar Compounds

Table 1. Comparison of Physicochemical and Structural Features

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility (Water) Key Substituents Biological Activity (IC₅₀) Reference
Target Compound C₁₃H₁₅N₇O₂S₃ 437.5 Not reported Not reported 4-methyl-1,2,3-thiadiazole-5-carbonyl, piperazine Not reported -
4g () C₁₉H₁₇ClFN₅OS 457.9 203–205 Not reported 4-chlorophenyl, 4-fluorophenyl-piperazine Anticancer (Not quantified)
4h () C₁₈H₁₇ClN₅O₂S 417.9 180–182 Not reported Furan-2-carbonyl, piperazine Anticancer (Not quantified)
7b () C₁₇H₁₄N₆OS₂ 386.5 Not reported Not reported Thiadiazole-hydrazone HepG-2: 1.61 ± 1.92 μg/mL
2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide () C₁₃H₁₅N₃O₂S 293.3 Not reported Not reported 4-ethylphenoxy Not reported
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide () C₁₄H₁₃N₅OS₃ 363.5 Not reported 1.5 μg/mL (pH 7.4) Thienyl-pyridazine Not reported

Key Observations :

  • Substituent Effects : The target compound’s 4-methyl-1,2,3-thiadiazole-5-carbonyl group distinguishes it from analogs like 4g and 4h , which feature halogenated aryl groups. This substitution likely enhances metabolic stability compared to halogenated derivatives, which may exhibit higher reactivity and toxicity .

Structure-Activity Relationships (SAR)

  • Thiadiazole Substitution : The 5-ethyl group in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide () may increase steric hindrance compared to the target compound’s methyl group, affecting pharmacokinetics .
  • Linker Flexibility: The thioacetamide bridge in the target compound and 7b () likely enhances conformational flexibility compared to rigid aryl ethers (e.g., 2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide), improving interaction with hydrophobic enzyme pockets .

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